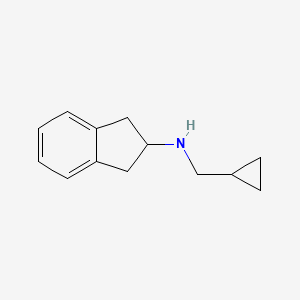

N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine

CAS No.:

Cat. No.: VC16204894

Molecular Formula: C13H17N

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17N |

|---|---|

| Molecular Weight | 187.28 g/mol |

| IUPAC Name | N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine |

| Standard InChI | InChI=1S/C13H17N/c1-2-4-12-8-13(7-11(12)3-1)14-9-10-5-6-10/h1-4,10,13-14H,5-9H2 |

| Standard InChI Key | CNEPNYSQGDSYRQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1CNC2CC3=CC=CC=C3C2 |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

N-(Cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine features a 2,3-dihydro-1H-indene core, a partially saturated bicyclic system comprising a benzene ring fused to a cyclopentene moiety. The amine group at the C2 position is substituted with a cyclopropylmethyl group, introducing steric constraints and electronic effects that influence its reactivity and binding interactions . The compound’s IUPAC name, N-[(cyclopropyl)methyl]-2,3-dihydro-1H-inden-2-amine, reflects this substitution pattern.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 187.28 g/mol | |

| Parent compound (CID) | 43512737 | |

| Hydrochloride salt (CID) | 155858367 |

The hydrochloride salt form (molecular weight: 209.71 g/mol) enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications .

Synthesis and Manufacturing

General Synthetic Routes

While no explicit protocol for N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine is published, analogous aminoindane derivatives are typically synthesized via reductive amination or nucleophilic substitution. A plausible route involves:

-

Indene Functionalization: Bromination of 2,3-dihydro-1H-inden-2-amine at the amine position.

-

Cyclopropylmethyl Introduction: Reaction of the brominated intermediate with cyclopropylmethylamine under palladium-catalyzed coupling conditions .

-

Purification: Chromatographic isolation of the target compound.

Table 2: Representative Synthetic Steps for Analogous Compounds

| Step | Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Bromination | , DCM, 0°C | 75% | |

| 2 | Buchwald-Hartwig Amination | Pd(dba), Xantphos, KPO | 62% | |

| 3 | Salt Formation | HCl (g), EtO | 89% |

These methods align with protocols for synthesizing isoindoline derivatives, where reductive amination and cross-coupling are pivotal .

Comparative Analysis with Structural Analogs

Impact of N-Substituents

The cyclopropylmethyl group distinguishes this compound from analogs with bulkier or simpler substituents.

Table 3: Analog Comparison and Biological Implications

The cyclopropane ring’s angle strain and sp hybridization may optimize binding pocket interactions while resisting oxidative metabolism .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The free base form exhibits limited aqueous solubility (estimated LogP ≈ 2.8), necessitating salt formation for intravenous administration. The hydrochloride salt’s solubility exceeds 50 mg/mL in water, facilitating formulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume